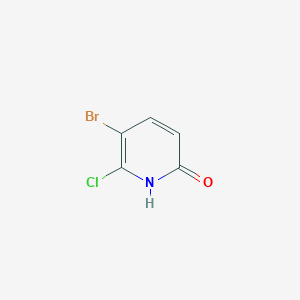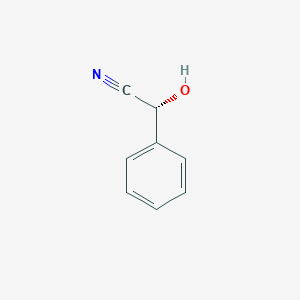
6-Amino-3,3-dimethylindolin-2-one
Übersicht
Beschreibung
6-Amino-3,3-dimethylindolin-2-one (CAS# 100510-65-4) is a versatile reactant used in the preparation of selective and potent aminoisoquinoline derivatives as inhibitors of the mutant B-Raf pathway . It is also used in the synthesis of pentacyclic aurora kinase inhibitors .
Molecular Structure Analysis
The molecular formula of 6-Amino-3,3-dimethylindolin-2-one is C10H12N2O . Its molecular weight is 176.22 . The compound’s structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.22 and a molecular formula of C10H12N2O . The boiling point is 366.6 ℃ at 760 mmHg, and the density is 1.161 g/cm^3 .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
6-Amino-3,3-dimethylindolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). These compounds aim to address the decrease in the neurotransmitter acetylcholine, which is a significant factor in the progression of AD .
Anticancer Activity
Certain derivatives of 6-Amino-3,3-dimethylindolin-2-one have shown strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancers. For instance, compound 5g exhibited IC50 values as low as 0.65 µM, outperforming adriamycin, a positive control, and indicating potential for further development as an anticancer agent .
Free Radical Scavenging
In the DPPH free radical-scavenging assay, most compounds derived from 6-Amino-3,3-dimethylindolin-2-one demonstrated weak scavenging activity. This suggests a potential application in studying oxidative stress-related pathways and the development of antioxidants .
Synthetic Chemistry
6-Amino-3,3-dimethylindolin-2-one serves as a building block in synthetic chemistry for the creation of various heterocyclic compounds. Its derivatives are used in the synthesis of complex molecules with potential biological activities .
Medicinal Chemistry Research
This compound is utilized in medicinal chemistry research to explore its physicochemical properties, such as lipophilicity, water solubility, and drug-likeness. These studies contribute to the development of new drugs with improved pharmacokinetic profiles .
Neurodegenerative Disease Research
Research on 6-Amino-3,3-dimethylindolin-2-one derivatives also extends to other neurodegenerative diseases beyond Alzheimer’s. The exploration of its effects on tau protein modifications and amyloid β-protein plagues could lead to breakthroughs in treatments for various forms of dementia .
Pharmacokinetics and Drug Development
The compound’s high gastrointestinal absorption and blood-brain barrier permeability make it an attractive candidate for the development of central nervous system drugs. Its interaction with various cytochrome P450 enzymes is also a critical area of study for drug metabolism .
Organic and Medicinal Chemistry Building Blocks
As a versatile organic compound, 6-Amino-3,3-dimethylindolin-2-one is used as a building block in organic and medicinal chemistry for the synthesis of a wide range of molecules, including those with potential therapeutic applications .
Safety and Hazards
Wirkmechanismus
Target of Action
Indolin-2-one derivatives have been found to exhibit anti-inflammatory activity .
Mode of Action
It’s worth noting that certain 3-substituted-indolin-2-one derivatives have shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (tnf)-α and interleukin (il)-6 in a concentration-dependent manner .
Biochemical Pathways
It has been reported that certain 3-substituted-indolin-2-one derivatives can inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Result of Action
Certain 3-substituted-indolin-2-one derivatives have shown to inhibit the nitric oxide production related to inflammation, suppressing the production of tnf-α and il-6 .
Eigenschaften
IUPAC Name |
6-amino-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARVYFPBLDOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544514 | |
| Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3,3-dimethylindolin-2-one | |
CAS RN |
100510-65-4 | |
| Record name | 6-Amino-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)









